cis-Aconitic anhydride
Overview
Description
cis-Aconitic anhydride is a compound used in various chemical reactions and for biomedical applications. It is known for its reactivity with amines and amino acids, which is significant in the synthesis of monomers for water-soluble polymers (Dinand, Zloh, & Brocchini, 2002).
Synthesis Analysis
The synthesis of cis-Aconitic anhydride involves its reaction with amines and amino acids. This process is crucial in monomer synthesis for biomedical applications. However, it is prone to competitive side reactions like decarboxylation and hydrolysis (Dinand, Zloh, & Brocchini, 2002).
Molecular Structure Analysis
The molecular structure of cis-Aconitic anhydride is significant in its interaction with other compounds. The structure allows it to react with tertiary amines to produce a yellow color, useful in detecting and determining aliphatic tert-amines (Yamamoto & Uno, 1976).
Chemical Reactions and Properties
cis-Aconitic anhydride reacts with amines to form monomers. It can also form conjugates with drugs like doxorubicin, indicating its potential in drug delivery systems. These reactions are influenced by the pH and other environmental conditions (Kakinoki et al., 2008).
Physical Properties Analysis
The physical properties of cis-Aconitic anhydride, such as stability and reactivity, are influenced by its structure and the conditions of the reaction. For example, its stability in neutral pH and increased reactivity in acidic conditions are crucial for its use in drug delivery systems (Kakinoki et al., 2008).
Chemical Properties Analysis
cis-Aconitic anhydride's chemical properties, like its reactivity with amines and amino acids, make it suitable for applications in polymer and drug conjugate synthesis. These properties are influenced by factors like pH and the presence of other chemical groups (Dinand, Zloh, & Brocchini, 2002).
Scientific Research Applications
1. Bioconjugation and Smart Delivery Systems
- Summary of Application : Cis-Aconitic anhydride is used as a potent tool for bioconjugation, and its application in smart delivery systems has become very important . It is used in the preparation of poly(amino acid)-containing copolymers with gradient pH-sensitive side groups .
- Methods of Application : The copolymers are initiated by the amino groups in methoxy poly(ethylene glycol)-block-poly(L-lysine) . The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used .
- Results or Outcomes : The use of cis-Aconitic anhydride in this context allows for the creation of pH-sensitive linkers, which have various applications in bioconjugation chemistry, chemical biology, and potentially in drug delivery .
2. pH-Responsive Drug Release and Targeted Cancer Therapy
- Summary of Application : Cis-Aconitic anhydride is used in the development of multifunctional doxorubicin (DOX)-conjugated poly (amidoamine) (PAMAM) dendrimers as a unique platform for pH-responsive drug release and targeted chemotherapy of cancer cells .
- Methods of Application : DOX is covalently conjugated onto the periphery of partially acetylated and folic acid (FA)-modified generation 5 (G5) PAMAM dendrimers through a pH-sensitive cis-aconityl linkage to form the G5.NHAc-FA-DOX conjugates .
- Results or Outcomes : DOX release from the G5.NHAc-FA-DOX conjugates follows an acid-triggered manner with a higher release rate under an acidic pH condition (pH = 5 or 6, close to the acidic pH of tumor microenvironment) than under a physiological pH condition . The therapeutic activity of dendrimer-DOX conjugates against cancer cells is absolutely related to the DOX drug released . More importantly, the FA conjugation onto the dendrimers allowed a specific targeting to cancer cells overexpressing FA receptors (FAR), and allowed targeted inhibition of cancer cells .
3. Preparation of pH-Sensitive Anti-Tumor Prodrug Nanoparticles
- Summary of Application : Cis-Aconitic anhydride is involved in the preparation of pH-sensitive anti-tumor prodrug nanoparticles . These nanoparticles are designed to release their drug payload specifically in the acidic microenvironment of tumors, thereby reducing side effects on healthy tissues .
- Methods of Application : The nanoparticles are prepared by conjugating anti-tumor drugs to a polymer backbone via a pH-sensitive cis-aconityl linkage . This allows the drug to be released from the nanoparticle in response to the acidic pH found in tumor tissues .
- Results or Outcomes : The use of cis-Aconitic anhydride in this context allows for the creation of nanoparticles that can selectively release their drug payload in the tumor microenvironment, potentially improving the efficacy and safety of cancer treatments .
Safety And Hazards
Cis-Aconitic anhydride causes severe skin burns and eye damage . It may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-(2,5-dioxofuran-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJRTUUUJYMTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064228 | |
Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Aconitic anhydride | |
CAS RN |
6318-55-4, 31511-11-2 | |
Record name | Aconitic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6318-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aconitic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Aconitic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31662 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-dihydro-2,5-dioxofuran-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACONITIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G00QN452A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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